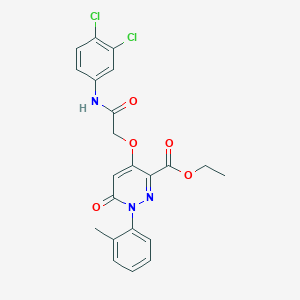
4-Amino-N-benzyl-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-benzyl-2-chlorobenzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is a derivative of benzamides, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core, which is substituted with an amino group at the 4th position and a benzyl group at the nitrogen atom . The benzamide core also has a chlorine atom at the 2nd position .Chemical Reactions Analysis
Benzamides, including this compound, are synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 260.72 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Photodegradation Studies
Application in Drug Photodegradation : The photodegradation of moclobemide, a pharmaceutical compound, involves decomposition into several products including 4-chlorobenzamide. This process was studied using Ultra-High Performance Liquid Chromatography (UHPLC)/MS/MS analysis, providing insights into the stability and degradation pathways of moclobemide under light exposure (Skibiński & Komsta, 2012).
Agricultural Chemistry
Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has been identified as an effective herbicide against annual and perennial grasses, demonstrating the potential of benzamide compounds in agricultural applications (Viste, Cirovetti, & Horrom, 1970).
Bioimaging and Chemosensing
Chemosensing Probe Development : A chemosensing probe developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions involves a benzamide derivative, highlighting its application in environmental monitoring and bioimaging. This probe's mechanism offers a novel approach for sensing specific ions through fluorescence turn-on modes, which could be utilized in detecting metal ions in living cells and zebrafish (Ravichandiran et al., 2020).
Anticonvulsant Drug Development
Synthesis of Anticonvulsant Agents : The synthesis of a new class of 2-[(arylalky)amino]alkanamide derivatives, starting from the structural lead of milacemide, a weak anticonvulsant, led to the discovery of potent and safe anticonvulsants. This research exemplifies the therapeutic potential of benzamide derivatives in addressing epilepsy (Pevarello et al., 1998).
Serotonin-3 Receptor Antagonists
Development of Gastrokinetic Agents : The synthesis and evaluation of 2-alkoxy-4-amino-5-chlorobenzamide derivatives for their serotonin-3 (5-HT3) receptor antagonistic activity demonstrate the role of benzamides in developing new treatments for gastrointestinal disorders. This research not only contributes to our understanding of 5-HT3 receptor antagonists but also opens pathways for the development of novel therapeutic agents (Harada et al., 1995).
Propriétés
IUPAC Name |
4-amino-N-benzyl-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXYCDZIUJGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)



![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)




![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)
